![molecular formula C19H22Cl2N2O3 B10804204 [2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(1-adamantyl)acetate](/img/structure/B10804204.png)
[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(1-adamantyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-630079 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-630079 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve a series of organic reactions such as nucleophilic substitutions, oxidations, and reductions.
Industrial Production Methods
Industrial production of WAY-630079 requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process also includes purification steps such as crystallization, distillation, and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
WAY-630079 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-630079 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivatives.
Scientific Research Applications
WAY-630079 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of WAY-630079 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound may inhibit or activate its targets, depending on its structure and the nature of the interaction.
Comparison with Similar Compounds
WAY-630079 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
WAY-639872: Known for its high specificity and stability under physiological conditions.
WAY-630080: Another compound with similar biological activity but different pharmacokinetic properties.
The uniqueness of WAY-630079 lies in its specific molecular interactions and the resulting biological effects, which may differ from those of its analogs due to variations in structure and functional groups.
Properties
Molecular Formula |
C19H22Cl2N2O3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C19H22Cl2N2O3/c20-14-4-15(21)18(22-9-14)23-16(24)10-26-17(25)8-19-5-11-1-12(6-19)3-13(2-11)7-19/h4,9,11-13H,1-3,5-8,10H2,(H,22,23,24) |
InChI Key |
ZMQJCXVNGHUXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)OCC(=O)NC4=C(C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


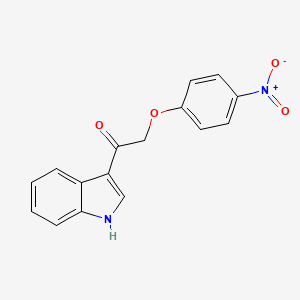

![4-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B10804155.png)
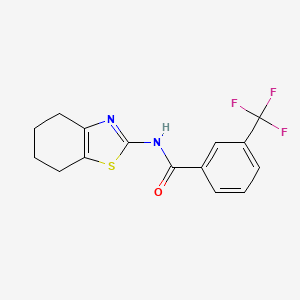
![N-[3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B10804161.png)
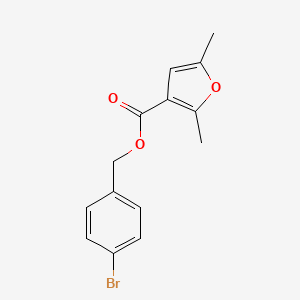
![[2-(Cyclohexanecarbonylamino)-2-oxoethyl] 4-chloro-2-hydroxybenzoate](/img/structure/B10804169.png)
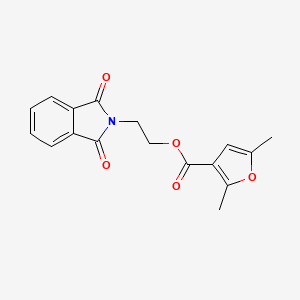
![N-(1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B10804176.png)
![4-[3-(4-chlorophenyl)sulfanylpropyl]morpholine](/img/structure/B10804184.png)
![1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole](/img/structure/B10804191.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10804198.png)
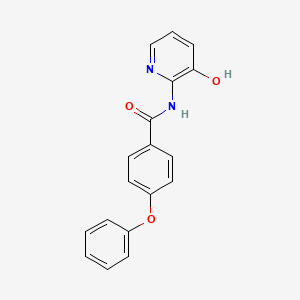
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B10804206.png)
